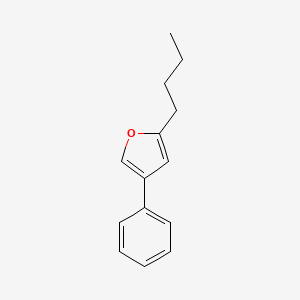

2-Butyl-4-phenylfuran

Description

Structure

3D Structure

Properties

CAS No. |

63591-11-7 |

|---|---|

Molecular Formula |

C14H16O |

Molecular Weight |

200.28 g/mol |

IUPAC Name |

2-butyl-4-phenylfuran |

InChI |

InChI=1S/C14H16O/c1-2-3-9-14-10-13(11-15-14)12-7-5-4-6-8-12/h4-8,10-11H,2-3,9H2,1H3 |

InChI Key |

GYIXTWHHRVNNPH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=CC(=CO1)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Butyl 4 Phenylfuran and Its Analogs

Direct Synthesis Approaches to 2-Butyl-4-phenylfuran

Direct synthesis methods provide an efficient route to construct the furan (B31954) nucleus with desired substitution patterns in a single or few steps. These approaches are often characterized by high atom economy and procedural simplicity.

Gold catalysts, particularly Gold(III) species, have proven effective in mediating the cycloisomerization of functionalized alkynes to yield polysubstituted furans. This methodology offers a powerful tool for the synthesis of a diverse range of furan derivatives.

A notable Gold(III)-catalyzed approach involves the reaction of N-tosylpropargyl amines with 1,3-dicarbonyl compounds. organic-chemistry.orgescholarship.org This method proceeds via a propargylic substitution followed by a cycloisomerization cascade, leading to the formation of highly substituted furans in good to high yields. organic-chemistry.orgescholarship.org The reaction is typically catalyzed by AuBr₃ in the presence of a silver co-catalyst such as AgOTf. organic-chemistry.orgescholarship.org The scope of this reaction is broad, accommodating various substituted N-tosylpropargyl amines and a range of 1,3-dicarbonyl compounds.

Table 1: Gold(III)-Catalyzed Synthesis of Polysubstituted Furans

| Entry | N-Tosylpropargyl Amine (1) | 1,3-Dicarbonyl Compound (2) | Product (3) | Yield (%) |

|---|---|---|---|---|

| 1 | 1a (R¹=Ph) | 2a (R²=Me, R³=Me) | 3aa | 95 |

| 2 | 1a (R¹=Ph) | 2b (R²=Et, R³=Et) | 3ab | 85 |

| 3 | 1a (R¹=Ph) | 2c (R²=Ph, R³=Ph) | 3ac | 93 |

| 4 | 1b (R¹=Me) | 2a (R²=Me, R³=Me) | 3ba | 88 |

Data sourced from studies on Gold(III)-catalyzed furan synthesis. organic-chemistry.org

The proposed mechanism for the Gold(III)-catalyzed synthesis of furans from N-tosylpropargyl amines and 1,3-dicarbonyl compounds involves several key steps. organic-chemistry.org Initially, the gold catalyst activates the alkyne moiety of the N-tosylpropargyl amine, facilitating the nucleophilic attack by the 1,3-dicarbonyl compound. This results in a propargylic substitution, cleaving the C-N bond and forming a key intermediate. organic-chemistry.orgescholarship.org Subsequent intramolecular cyclization, likely proceeding through a 5-exo-dig pathway, leads to the formation of the furan ring. The final step involves protonolysis or demetallation to regenerate the active catalyst and afford the polysubstituted furan product. The efficiency of this catalytic cycle contributes to the high yields observed in these reactions.

Palladium catalysis offers a versatile and efficient platform for the one-pot synthesis of functionalized furans from readily available starting materials. These methods often involve domino or cascade reactions, where multiple bond-forming events occur in a single synthetic operation.

The success of palladium-catalyzed furan synthesis is highly dependent on the optimization of various reaction parameters. Key factors include the choice of the palladium catalyst, solvent, base, and any necessary additives or oxidants. dntb.gov.uamdpi.comresearchgate.net For instance, in the synthesis of functionalized furans from 1,3-dicarbonyl compounds and alkenyl bromides, a systematic evaluation of different palladium sources such as PdCl₂(CH₃CN)₂, Pd(OAc)₂, and Pd(acac)₂ revealed that PdCl₂(CH₃CN)₂ is the most effective catalyst, providing significantly higher yields. mdpi.com The choice of solvent also plays a crucial role, with dioxane often being the solvent of choice. mdpi.com Furthermore, the selection of an appropriate base, like K₂CO₃, and an oxidant, such as CuCl₂, is critical for achieving optimal reaction efficiency. mdpi.com Temperature and reaction time are also important variables that need to be fine-tuned to maximize the yield of the desired furan product. mdpi.com

Table 2: Optimization of Palladium Catalyst for Furan Synthesis

| Entry | Catalyst | Solvent | Base | Oxidant | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | PdCl₂(CH₃CN)₂ | Dioxane | K₂CO₃ | CuCl₂ | 80 | 2 | 94 |

| 2 | Pd(OAc)₂ | Dioxane | K₂CO₃ | CuCl₂ | 80 | 6 | 80 |

| 3 | Pd(acac)₂ | Dioxane | K₂CO₃ | CuCl₂ | 80 | 6 | 63 |

Reaction of 1,3-cyclohexanedione with an alkenyl bromide. Data sourced from optimization studies. mdpi.com

Palladium-catalyzed methods for furan synthesis generally exhibit a broad substrate scope, allowing for the preparation of a wide variety of substituted furans. organic-chemistry.orgescholarship.orgnih.gov For example, a three-component cyclization-coupling reaction using β-keto esters, propargyl carbonate, and aryl iodides provides access to highly substituted furans. organic-chemistry.org This methodology demonstrates good tolerance to a range of functional groups on the aryl iodide component. Another approach involves a Michael-Heck reaction sequence between functionalized (Z)-β-halo allylic alcohols and activated alkynes, which allows for the synthesis of polyalkyl furans. escholarship.orgnih.gov This method provides facile access to tetraalkyl furans with a C2-carboxyalkyl chain that can be further functionalized. escholarship.orgnih.gov

The regioselectivity of these palladium-mediated cyclizations is a critical aspect. In many cases, the regiochemical outcome can be controlled by the nature of the substrates and the reaction conditions. For instance, in the synthesis of furans from (Z)-2-en-4-yn-1-ols, the palladium-catalyzed cycloisomerization proceeds with high regioselectivity to afford the desired substituted furans. acs.org The ability to control the regioselectivity is essential for the targeted synthesis of specific furan isomers.

Suzuki-Miyaura Cross-Coupling Strategies for Butylphenylfuran Derivatives

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds. uwindsor.ca It typically involves the reaction of an organoboron compound, such as a boronic acid, with an organic halide or triflate, catalyzed by a palladium(0) complex. tcichemicals.com This strategy is highly effective for synthesizing biaryl compounds and is applicable to the synthesis of phenyl-substituted furans. uwindsor.catcichemicals.com For the synthesis of a this compound derivative, this would involve coupling a suitably brominated 2-butylfuran intermediate with a phenylboronic acid.

The initial step in a Suzuki-Miyaura synthesis is the preparation of the necessary halogenated intermediate. In this context, a brominated furan is a key precursor. A straightforward and scalable method for the preparation of 2-bromofuran involves the use of N-bromosuccinimide (NBS) in dimethylformamide (DMF). sci-hub.se This procedure is conducted at a controlled temperature and does not require complex purification methods like chromatography. sci-hub.se While the direct bromination of 2-butylfuran would likely yield a mixture of products, selective bromination at the 5-position or 4-position can be achieved through specific directing groups or reaction conditions. For the purpose of synthesizing this compound, an intermediate such as 2-butyl-4-bromofuran would be the ideal starting material.

Halogenation of furan with bromine or chlorine is typically a vigorous reaction that can lead to polyhalogenated products. pharmaguideline.com Therefore, milder conditions are necessary to achieve mono-bromination. pharmaguideline.com The use of NBS in DMF provides a controlled source of electrophilic bromine for this purpose. sci-hub.se

Table 1: Representative Conditions for Furan Bromination

| Parameter | Condition | Source |

|---|---|---|

| Brominating Agent | N-bromosuccinimide (NBS) | sci-hub.se |

| Solvent | Dimethylformamide (DMF) | sci-hub.se |

| Temperature | Maintained between 25-35 °C during addition | sci-hub.se |

| Workup | Non-extractive, purification often via distillation | sci-hub.se |

Once the brominated furan intermediate is obtained, the subsequent step is the palladium-catalyzed Suzuki-Miyaura coupling with the appropriate boronic acid. To form the this compound, 2-butyl-4-bromofuran would be reacted with phenylboronic acid. The reaction is typically carried out in the presence of a palladium catalyst, such as PdCl2(PPh3)2 or Pd2(dba)3, and a base. sci-hub.senih.gov The base, commonly potassium carbonate or cesium carbonate, is crucial for the transmetalation step in the catalytic cycle. sci-hub.seyoutube.com

The choice of solvent is also important, with mixtures of an organic solvent and water, such as DMF-water or THF-water, being common. sci-hub.seyoutube.com The reaction tolerates a wide variety of functional groups, making it a robust synthetic tool. tcichemicals.com The general reactivity order for the organic halide is I > Br > OTf >> Cl. tcichemicals.com

Table 2: General Conditions for Suzuki-Miyaura Coupling of Bromofurans

| Component | Example Reagent/Condition | Purpose | Source |

|---|---|---|---|

| Halide | 2-Bromofuran derivative | Electrophilic partner | sci-hub.se |

| Boronic Acid | Arylboronic acid | Nucleophilic partner | sci-hub.se |

| Catalyst | PdCl2(PPh3)2 or Pd2(dba)3 | Facilitates C-C bond formation | sci-hub.senih.gov |

| Base | K2CO3 or Cs2CO3 | Activates the boronic acid | sci-hub.seyoutube.com |

| Solvent | DMF-water or THF-water | Dissolves reactants and facilitates reaction | sci-hub.seyoutube.com |

| Temperature | 75-85 °C | Provides activation energy | sci-hub.se |

Generic Furan Synthesis Applied to this compound Precursors

An alternative to modifying an existing furan ring is to construct it from an acyclic precursor. The Paal-Knorr synthesis is a classic and one of the most important methods for this purpose. organic-chemistry.orgdbpedia.org

The Paal-Knorr synthesis involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound to yield a substituted furan. pharmaguideline.comwikipedia.org This method, first reported in 1884, is highly versatile for preparing a wide range of substituted furans. wikipedia.orgalfa-chemistry.com The primary limitation of this reaction has historically been the availability of the 1,4-diketone starting materials, though modern synthetic methods have expanded their accessibility. wikipedia.orgacs.org For the synthesis of this compound, the required precursor would be 1-phenyloctane-1,4-dione.

The mechanism of the Paal-Knorr furan synthesis begins with the protonation of one of the carbonyl oxygens by an acid catalyst. wikipedia.orgalfa-chemistry.com This is followed by the intramolecular nucleophilic attack of the enol form of the second carbonyl group onto the protonated carbonyl. wikipedia.org This ring-closing step is the rate-determining step of the reaction. alfa-chemistry.com The resulting intermediate is a hemiacetal, which then undergoes dehydration to form the stable aromatic furan ring. wikipedia.org The aromaticity of the furan product serves as a strong driving force for the dehydration step. youtube.com

The reaction can be catalyzed by a variety of acids, including protic acids like sulfuric acid or hydrochloric acid, as well as Lewis acids. wikipedia.orgalfa-chemistry.com

The efficiency of the Paal-Knorr synthesis can be significantly influenced by the reaction conditions, particularly the choice of acid catalyst and solvent.

Acid Strength: A range of acid catalysts can be employed, from strong protic acids (e.g., H₂SO₄, HCl, p-TsOH) to Lewis acids (e.g., ZnBr₂, BF₃·Et₂O) and dehydrating agents like phosphorus pentoxide (P₂O₅). alfa-chemistry.com While strong acids are effective, harsh conditions such as prolonged heating can degrade sensitive functional groups that may be present on the diketone precursor. wikipedia.org The development of milder conditions, including microwave-assisted methods, has helped to circumvent this issue. organic-chemistry.orgwikipedia.org The choice of a weaker acid may require higher temperatures or longer reaction times, but can be beneficial for complex substrates.

Solvent Polarity: The polarity of the solvent plays a critical role in the Paal-Knorr synthesis. derbytelegraph.co.uk Polar solvents are effective at solvating and stabilizing the polar 1,4-dicarbonyl reactant and the protonated intermediates that are crucial for catalysis. derbytelegraph.co.uk This enhanced solubility and stabilization can lead to an acceleration of the reaction rate. Furthermore, polar solvents can stabilize the high-energy transition states involved in the cyclization process, further promoting the reaction. derbytelegraph.co.uk Therefore, solvents like water or alcohols can be beneficial, although non-aqueous conditions are also commonly used. pharmaguideline.comwikipedia.org

Table 3: Factors Influencing Paal-Knorr Furan Synthesis

| Factor | Influence on Reaction | Examples | Source |

|---|---|---|---|

| Acid Catalyst | Catalyzes the cyclization and dehydration steps. Strength can affect reaction rate and substrate compatibility. | Protic acids (H₂SO₄, p-TsOH), Lewis acids (BF₃·Et₂O), Dehydrating agents (P₂O₅) | alfa-chemistry.com |

| Solvent Polarity | Affects solubility of reactants and stabilization of charged intermediates and transition states. Higher polarity can increase reaction rate. | Polar (water, alcohols), Non-polar (toluene) | derbytelegraph.co.uk |

| Temperature | Provides energy for cyclization; can be reduced with microwave irradiation. | Room temperature to reflux | wikipedia.org |

Feist-Benary Synthesis Variations

The Feist-Benary synthesis is a classic organic reaction that provides a versatile method for the formation of substituted furans. wikipedia.orgambeed.com It traditionally involves the condensation of α-halo ketones with β-dicarbonyl compounds in the presence of a base. wikipedia.org

Condensation of α-Halo Ketones with β-Dicarbonyl Compounds

A primary variation of the Feist-Benary synthesis involves the direct condensation of α-halo ketones and β-dicarbonyl compounds. wikipedia.orgyoutube.com This reaction proceeds through an initial Knoevenagel-type condensation, followed by an intramolecular nucleophilic substitution to form the furan ring. wikipedia.org The process is typically catalyzed by amines like ammonia or pyridine. wikipedia.org

The reaction mechanism initiates with the deprotonation of the β-dicarbonyl compound to form an enolate. This enolate then acts as a nucleophile, attacking the α-halo ketone. The subsequent intramolecular cyclization and dehydration lead to the formation of the substituted furan. quimicaorganica.org The choice of base and reaction conditions can influence the chemoselectivity of the reaction, sometimes leading to the formation of tricarbonyl intermediates that can then cyclize via a Paal-Knorr type mechanism to yield furan isomers. researchgate.netresearchgate.net

An "interrupted" version of the Feist-Benary reaction has also been developed, utilizing cinchona alkaloid derivatives as asymmetric catalysts. This variation produces highly substituted hydroxydihydrofurans with high enantioselectivity under mild conditions. nih.gov

| Reactant 1 | Reactant 2 | Catalyst/Base | Product | Reference |

| α-Halo Ketone | β-Dicarbonyl Compound | Amine (e.g., Pyridine) | Substituted Furan | wikipedia.org |

| Ethyl bromopyruvate | β-Dicarbonyl Compound | Cinchona Alkaloid | Hydroxydihydrofuran | wikipedia.orgnih.gov |

| α-Haloketone | β-Dicarbonyl Compound | Titanium tetrachloride | Polysubstituted Furan | researchgate.netresearchgate.net |

Metal-Catalyzed Cyclization Reactions for Furan Ring Construction

Modern synthetic chemistry has increasingly turned to metal catalysts to facilitate the construction of complex heterocyclic rings like furans. These methods often offer high efficiency, selectivity, and functional group tolerance under mild reaction conditions.

Palladium-Catalyzed Oxidative Cyclization Pathways

Palladium catalysis is a powerful tool for constructing furan rings through oxidative cyclization. nih.gov One such pathway involves the Pd(II)-mediated oxidative cyclization of α-hydroxyenones to yield furan-3(2H)-one derivatives. nih.govacs.org This methodology has been successfully applied to the synthesis of natural products like bullatenone. nih.gov The reaction is both chemo- and regioselective, as demonstrated by the cyclization of α,β-dihydroxyenones, which exclusively forms the five-membered furan-3(2H)-one ring. nih.govacs.org Another approach utilizes a palladium-catalyzed Heck reaction of O-aryl cyclic vinylogous esters, where a 2-haloaryl group is present, to produce benzofuran-fused cyclohexenones. nih.gov More advanced methods seek to achieve this transformation through a dual C-H functionalization/cyclization, avoiding the need for a pre-installed halogen atom. nih.gov

| Starting Material | Catalyst System | Product Type | Reference |

| α-Hydroxyenones | PdCl₂, CuCl | Furan-3(2H)-one | nih.govacs.org |

| O-Aryl cyclic vinylogous esters | Palladium(II) acetate | Benzofuran-fused cyclohexenone | nih.gov |

| Furan-ynes | Palladium(II) | Spiro-dihydrofurans | semanticscholar.org |

Platinum-Catalyzed Cyclizations of Propargylic Oxiranes

Platinum catalysts have proven effective in the synthesis of highly substituted furans from propargylic oxiranes. organic-chemistry.orgthieme-connect.com The reaction, often catalyzed by platinum(II) chloride, proceeds efficiently in aqueous media, where the presence of water can enhance reactivity. organic-chemistry.org The proposed mechanism involves the coordination of the platinum catalyst to the alkyne, followed by cyclization and aromatization to form the furan ring. organic-chemistry.org This method is versatile, allowing for the synthesis of furans with a variety of substituents. thieme-connect.com Furthermore, the resulting furans can be functionalized in situ. For instance, the addition of N-iodosuccinimide leads to the formation of 3-iodo-substituted furans, which can then undergo further transformations like Suzuki and Heck coupling reactions. organic-chemistry.org

| Substrate | Catalyst | Key Feature | Product | Reference |

| Propargylic Oxiranes | Platinum(II) chloride | Aqueous media enhances reactivity | Substituted Furans | organic-chemistry.org |

| Propargylic Oxiranes | Platinum catalyst | Reaction with N-iodosuccinimide | 3-Iodo-substituted Furan | organic-chemistry.orgthieme-connect.com |

Iron-Catalyzed Processes for Furan Ring Formation

Non-precious metal catalysts, such as iron, have gained attention for the synthesis of furan derivatives, particularly benzo[b]furans. nih.govacs.org One-pot processes have been developed starting from 1-aryl or 1-alkylketones. nih.gov These methods can involve a regioselective iron(III)-catalyzed halogenation of the aryl ring, followed by an iron- or copper-catalyzed O-arylation to form the furan ring. nih.govacs.org For example, iron(III) nitrate has been used to catalyze both the halogenation and the subsequent C-O bond-forming cyclization step. acs.org Iron(III) chloride is also effective in catalyzing the substitution reaction of propargylic acetates with enoxysilanes to produce γ-alkynyl ketones, which can then be cyclized to tri- or tetrasubstituted furans. organic-chemistry.org

| Starting Material | Catalyst | Reaction Type | Product | Reference |

| 1-Arylketones | Fe(NO₃)₃·9H₂O | Halogenation/O-arylation | Benzo[b]furan | nih.govacs.org |

| Propargylic acetates and enoxysilanes | FeCl₃ | Substitution/Cyclization | Tri/tetrasubstituted Furan | organic-chemistry.org |

Copper-Catalyzed Cyclizations

Copper catalysts are widely used in the synthesis of furans due to their low cost and versatile reactivity. One approach is the copper-catalyzed dehydrogenative C-O cyclization through intramolecular C-H/O-H coupling, which has been used to synthesize furan-fused thienoacenes. acs.orgacs.org Copper catalysts also enable the oxidative cyclization of aryl ketones with styrenes, where dimethyl sulfoxide (DMSO) serves as both the solvent and the oxidant, to produce multiaryl-substituted furans. organic-chemistry.org Another powerful copper-catalyzed method is a three-component cascade reaction involving 1,3-diones, alk-2-ynals, and amine-borane adducts to efficiently produce furan-2-ylmethylboranes. rsc.org This cascade involves a Knoevenagel condensation, an enynone cyclization, and a B-H bond insertion. rsc.org

| Reactants | Catalyst | Reaction Type | Product | Reference |

| 2-(Benzo[b]thiophen-2-yl)phenols | Cu(OAc)₂ | Dehydrogenative C–O Cyclization | Furan-fused Thienoacenes | acs.orgacs.org |

| Aryl Ketones and Styrenes | Copper catalyst | Oxidative Cyclization | Multiaryl-substituted Furans | organic-chemistry.org |

| 1,3-Diones, Alk-2-ynals, Amine-borane adducts | Copper catalyst | Three-component Cascade | Furan-2-ylmethylboranes | rsc.org |

Multicomponent Reactions for Functionalized Furans

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single synthetic operation. These reactions are particularly valuable for the construction of highly substituted heterocyclic systems like functionalized furans.

Condensation-Michael Addition-Cyclization Sequences

A prominent multicomponent strategy for the synthesis of functionalized furans involves a cascade sequence of condensation, Michael addition, and cyclization. This approach typically brings together three or more starting materials in a one-pot reaction to rapidly build the furan core. For instance, the reaction of an arylglyoxal with a 1,3-dicarbonyl compound and a phenol derivative can lead to the formation of highly substituted furans.

The reaction is proposed to proceed through an initial condensation of the 1,3-dicarbonyl compound with the arylglyoxal. This is followed by a Michael addition of a phenolic compound, and a subsequent intramolecular cyclization and dehydration furnishes the furan ring. While this method generally produces more complex structures, the principles can be adapted for the synthesis of simpler 2,4-disubstituted furans by carefully selecting the starting materials.

Catalyst-Free Conditions with Triethylamine as Base

An attractive feature of some multicomponent furan syntheses is the ability to proceed under catalyst-free conditions, often employing a mild base such as triethylamine. Triethylamine facilitates the initial condensation and subsequent cyclization steps by promoting enolate formation and neutralizing acidic byproducts.

For example, a one-pot synthesis of 1-(4-(3,5-dialkylphenyl)-2-methyl-5-phenylfuran-3-yl)ethan-1-one derivatives has been achieved by reacting arylglyoxals, acetylacetone, and a 2,6-dialkylphenol in refluxing acetone with triethylamine as the base. The reaction proceeds smoothly to give the desired functionalized furans in high yields. This methodology underscores the utility of triethylamine in promoting the necessary transformations without the need for a metal catalyst.

Table 1: Examples of Multicomponent Furan Synthesis

| Arylglyoxal | 1,3-Dicarbonyl | Phenol Derivative | Base | Product |

| Phenylglyoxal | Acetylacetone | 2,6-Dimethylphenol | Triethylamine | 1-(4-(3,5-Dimethylphenyl)-2-methyl-5-phenylfuran-3-yl)ethan-1-one |

| 4-Chlorophenylglyoxal | Acetylacetone | 2,6-Di-tert-butylphenol | Triethylamine | 1-(4-(3,5-Di-tert-butylphenyl)-5-(4-chlorophenyl)-2-methylfuran-3-yl)ethan-1-one |

Synthesis from Allenic Sulfide Derivatives

Allenic sulfides have emerged as versatile building blocks in organic synthesis, including for the construction of the furan ring. These compounds contain a unique arrangement of double bonds that can be exploited for various cyclization strategies.

Nucleophilic Addition and In Situ Cyclization Pathways

The synthesis of furans from allenic sulfides can be achieved through a nucleophilic addition to the central carbon of the allene, followed by an in situ cyclization. This pathway allows for the formation of the furan ring with the introduction of substituents at specific positions. For example, the reaction of an allenic sulfonium salt with a 1,3-diketone can lead to the formation of an annulated 3-methylfuran. The mechanism involves the initial attack of the enolate of the diketone on the central carbon of the allene, followed by an intramolecular substitution to form a five-membered ring intermediate, which then isomerizes to the furan product.

This strategy highlights the utility of the electrophilic nature of the central allenic carbon in initiating the cyclization cascade. The choice of the nucleophile and the substituents on the allenic sulfide can be varied to produce a range of substituted furan derivatives.

Intramolecular Cyclization Strategies for Furan Systems

Intramolecular cyclization is a powerful and widely used strategy for the synthesis of cyclic compounds, including furans. These reactions often involve the formation of a key bond to close the ring from a linear precursor that already contains most of the required atoms.

A classic and highly effective method for furan synthesis is the Paal-Knorr synthesis, which involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound. This method is particularly versatile for the preparation of substituted furans. To synthesize an analog of this compound, such as a 2-alkyl-5-phenylfuran, the corresponding 1-phenyl-1,4-alkanedione would be required. The reaction proceeds by protonation of one carbonyl group, which is then attacked by the enol form of the other carbonyl, leading to a cyclic hemiacetal that readily dehydrates to the furan.

Table 2: Examples of Paal-Knorr Furan Synthesis

| 1,4-Dicarbonyl Compound | Acid Catalyst | Product |

| Hexane-2,5-dione | Sulfuric Acid | 2,5-Dimethylfuran |

| 1-Phenylpentane-1,4-dione | p-Toluenesulfonic Acid | 2-Methyl-5-phenylfuran |

| 1,4-Diphenylbutane-1,4-dione | Hydrochloric Acid | 2,5-Diphenylfuran |

Other intramolecular cyclization strategies include the cyclization of unsaturated acyloxy sulfones, which can be deprotonated to initiate an intramolecular cyclization, ultimately leading to fused furan ring systems after dehydration and isomerization. Furthermore, the intramolecular reactions of alkynes with furans or electron-rich arenes, catalyzed by transition metals like platinum, can also be employed to construct complex furan-containing polycyclic systems. These diverse intramolecular cyclization methods provide a robust toolbox for the synthesis of a wide variety of furan derivatives.

Reaction Mechanisms and Pathways Involving the 2 Butyl 4 Phenylfuran Core

Mechanistic Investigations of Furan (B31954) Ring Formation

The construction of the furan ring system can be achieved through various synthetic strategies, each with its own distinct mechanistic pathway. Classical methods like the Paal-Knorr cyclization, modern metal-catalyzed reactions, and complex multicomponent or cascade sequences all provide routes to furan cores.

The Paal-Knorr synthesis is a cornerstone method for constructing furans from 1,4-dicarbonyl compounds. organic-chemistry.orgwikipedia.org The acid-catalyzed mechanism proceeds through a well-defined sequence of protonation, intramolecular nucleophilic attack, and dehydration. wikipedia.orgalfa-chemistry.com

The process begins with the protonation of one of the carbonyl oxygens by an acid catalyst. wikipedia.orgalfa-chemistry.com This step increases the electrophilicity of the carbonyl carbon. Simultaneously, the second carbonyl group undergoes tautomerization to its enol form. wikipedia.org

The key ring-forming step is the nucleophilic attack of the enol's carbon-carbon double bond onto the protonated carbonyl carbon. rgmcet.edu.in This intramolecular cyclization results in the formation of a five-membered hemiacetal intermediate. wikipedia.org Some studies suggest that this cyclization may occur in a concerted step with enol formation, rather than from a stable enol intermediate, to account for observed differences in reaction rates between diastereomers of the starting diketone. organic-chemistry.orgwikipedia.org

| Step | Description | Key Intermediates |

| 1. Protonation & Enolization | One carbonyl group is protonated by an acid catalyst, while the other tautomerizes to its enol form. | Protonated Carbonyl, Enol |

| 2. Nucleophilic Attack | The enol attacks the protonated carbonyl carbon in an intramolecular fashion to form a five-membered ring. | Cyclic Hemiacetal |

| 3. Dehydration | The hydroxyl group of the hemiacetal is protonated and eliminated as water, followed by deprotonation to form the aromatic furan ring. | Dihydrofuranol Cation |

Modern synthetic methods frequently employ transition metal catalysts, such as gold (Au), platinum (Pt), copper (Cu), and ruthenium (Ru), to facilitate furan synthesis from substrates containing alkynes. hud.ac.uknih.govnih.gov These metals play a crucial role in the activation of the alkyne's carbon-carbon triple bond. nih.gov

Gold(I) and Platinum(II) complexes are particularly effective due to their high affinity for π-systems (π-acidic nature). nih.gov The mechanism involves the coordination of the metal catalyst to the alkyne. This coordination polarizes the alkyne bond, rendering it more susceptible to nucleophilic attack. hud.ac.uk In the synthesis of furans from precursors like enynols or alkynyl ketones, an intramolecular nucleophilic attack by a nearby oxygen atom (from a hydroxyl or carbonyl group) onto the activated alkyne is triggered. hud.ac.uknih.gov

This initial cyclization leads to a vinyl-metal species. Subsequent steps can vary but typically involve protodemetalation or reductive elimination to release the metal catalyst and generate the furan ring. hud.ac.uk For instance, a gold-catalyzed cascade reaction of propargyl diazoacetates involves the formation of a gold-carbene intermediate which then undergoes a cascade of reactions to yield the furan product. organic-chemistry.org Similarly, platinum(II) chloride can catalyze the reaction of 5-(2-furyl)-1-alkynes, proceeding through a proposed cyclopropyl (B3062369) platinacarbene complex intermediate. acs.org The choice of metal and ligands can be tuned to control the reactivity and selectivity of the cyclization. chemrxiv.org

| Metal Catalyst | Role in Furan Synthesis | Example Substrate |

| Gold (Au) | Activates alkyne π-bond for nucleophilic attack, can form carbene intermediates. nih.govorganic-chemistry.orgresearchgate.net | Enynols, Propargyl diazoacetates |

| Platinum (Pt) | Activates alkynes, can form platinacarbene intermediates. hud.ac.ukacs.org | 5-(2-Furyl)-1-alkynes, Propargylic oxiranes |

| Copper (Cu) | Catalyzes cycloisomerization of alkynyl ketones and can be used in sequential reactions. hud.ac.uknih.gov | Alkynyl ketones, Terminal alkynes |

| Ruthenium (Ru) | Used in sequential one-pot processes to first dimerize alkynes before a second catalyst promotes cyclization. nih.gov | Terminal alkynes |

Multicomponent reactions (MCRs) offer an efficient pathway to complex, highly substituted furans by combining three or more reactants in a single synthetic operation. nih.gov The mechanism for these reactions is often a sequence of well-known organic reactions. A plausible pathway for synthesizing a tetrasubstituted furan might involve a Knoevenagel condensation, followed by a Michael addition, and culminating in a Paal-Knorr-type cyclization. rsc.org

A proposed sequence could begin with a Knoevenagel condensation between an active methylene (B1212753) compound (e.g., a β-keto nitrile) and an aldehyde, catalyzed by a base like triethylamine. This forms an electron-deficient alkene intermediate. rsc.org

This intermediate then acts as a Michael acceptor. A nucleophile, such as the enolate of a 1,3-dicarbonyl compound, undergoes a Michael addition to the alkene, forming a new carbon-carbon bond and creating a 1,4-dicarbonyl-like precursor. rsc.orgresearchgate.net

The newly formed adduct is now suitably functionalized to undergo an intramolecular cyclization. In a manner analogous to the Paal-Knorr synthesis , one carbonyl group (or its enol form) attacks the other, leading to a five-membered ring. Subsequent dehydration yields the aromatic furan. In some cases, a final hydrogen shift or tautomerization may be required to furnish the stable furan product. researchgate.net

Cascade reactions, also known as domino or tandem reactions, involve at least two consecutive transformations where each subsequent step is triggered by the functionality formed in the previous one, all under the same reaction conditions without adding new reagents. wikipedia.org This strategy is highly efficient for building molecular complexity. bham.ac.uk

In furan synthesis, cascade reactions can be initiated in various ways. For example, a gold- and copper-catalyzed one-pot reaction between a propargyl alcohol and an alkyne proceeds through a three-step cascade: (1) alcohol addition to the alkyne, (2) a Saucy-Marbet rearrangement, and (3) an allene-ketone cyclization to form the furan. organic-chemistry.org Another example is the phosphoric acid-catalyzed cascade cyclization/amination of para-quinone methides with β-ketodinitriles to produce polysubstituted furans. researchgate.net

These sequences are designed so that the product of one reaction is the perfectly primed substrate for the next, allowing for the rapid assembly of the furan core from simple starting materials. organic-chemistry.orgresearchgate.net The efficiency of a cascade is measured by the number of bonds formed and the increase in structural complexity in a single operation. wikipedia.org

Chemical Reactivity of the Furan Heterocycle in 2-Butyl-4-phenylfuran Context

The furan ring is an electron-rich aromatic heterocycle. chemicalbook.com This electron-rich nature dictates its reactivity, making it highly susceptible to attack by electrophiles, often more so than benzene (B151609). chemicalbook.compearson.com

Electrophilic aromatic substitution is a characteristic reaction of furan. pearson.com Due to the directing effect of the ring oxygen atom, substitution occurs preferentially at the C2 and C5 positions, which are adjacent to the heteroatom. pearson.comquora.com This preference is a direct consequence of the stability of the cationic intermediate (sigma complex) formed during the reaction. chemicalbook.compearson.com

When an electrophile attacks the C2 position, the resulting positive charge can be delocalized over three atoms, including the oxygen atom, through resonance. chemicalbook.comquora.com This creates three significant resonance structures that stabilize the intermediate. In contrast, attack at the C3 position allows for delocalization over only two carbon atoms, resulting in a less stable intermediate with only two major resonance structures. chemicalbook.com Consequently, the activation energy for substitution at the C2 position is lower, making it the kinetically favored pathway. quora.com

In the context of this compound, the C2 position is already occupied by the butyl group. Therefore, electrophilic substitution would be expected to occur predominantly at the other activated position, C5. Common electrophilic substitution reactions for furans include nitration, halogenation, and sulfonation, which must often be carried out under mild conditions to avoid polymerization or ring-opening, a result of the furan ring's high reactivity. pearson.compharmaguideline.com

Oxidation Pathways of Furan Derivatives

The oxidation of the furan ring is a significant transformation that can lead to a variety of products, depending on the oxidant and reaction conditions. organicreactions.org For furan derivatives like this compound, the electron-rich nature of the ring makes it susceptible to oxidative cleavage. pearson.com These reactions often proceed through ring-opening to generate valuable 1,4-dicarbonyl compounds. organicreactions.org

Common oxidation pathways include:

Photo-oxidation: In the presence of oxygen and a sensitizer, furans can undergo [4+2] cycloaddition to form an endoperoxide intermediate. This unstable intermediate can then be converted to various products.

Chemical Oxidation: A variety of reagents can oxidize furans. For instance, oxidation with Mn(III)/Co(II) catalysts under an oxygen atmosphere can lead to oxidative ring-opening, producing 1,4-dicarbonyl moieties. rsc.org

Vapor-Phase Catalytic Oxidation: Using air as the oxidant and typically a vanadium-based catalyst at high temperatures (290-410 °C), furan and its derivatives can be oxidized to maleic acid or maleic anhydride. researchgate.net Substituents on the furan ring generally influence the reaction rate and can decrease the yield of maleic acid. researchgate.net

Liquid-Phase Catalytic Oxidation: Milder conditions can be achieved in the liquid phase. A combination of a titanium silicate (B1173343) molecular sieve (TS-1) and acetic acid can effectively catalyze the oxidation of furan derivatives to maleic acid using hydrogen peroxide as the oxidant. nih.govacs.org This method is notable for its efficiency and the potential for high yields of a single product after simple purification. nih.gov

The general mechanism for many furan oxidations involves the formation of an endoperoxide, which subsequently rearranges or is cleaved to yield dicarbonyl compounds or their derivatives, such as maleic acid. rsc.orgresearchgate.net The specific products obtained from the oxidation of this compound would depend on the specific reagents and conditions employed, but the primary pathway would involve transformation of the furan core.

| Furan Derivative | Oxidizing System | Major Product | Reference |

|---|---|---|---|

| Furan | Vanadium-based catalyst / Air (vapor phase) | Maleic acid | researchgate.net |

| Furfural | TS-1 / Acetic Acid / H₂O₂ | Maleic acid | nih.govacs.org |

| 2(5H)-Furanone | TS-1 / Acetic Acid / H₂O₂ | Maleic acid (76% yield) | nih.gov |

| Furfuryl alcohol | TS-1 / Acetic Acid / H₂O₂ | Maleic acid (49% yield) | nih.gov |

| Furan with β-ketoester at 2-position | Mn(III)/Co(II) catalysts / O₂ | 1,4-dicarbonyl moieties (via endoperoxide) | rsc.org |

Reduction Reactions Leading to Dihydrofuran Derivatives

The controlled reduction of the furan ring to produce dihydrofuran or tetrahydrofuran (B95107) derivatives is a valuable synthetic transformation. nih.gov The furan moiety is sensitive to acids, which can cause polymerization, making chemoselective reduction a challenge. nih.gov However, specific methods have been developed to achieve this transformation effectively.

A notable method involves the use of silanes as reducing agents in the presence of a Brønsted acid catalyst. nih.gov The choice of acid strength is crucial for controlling the degree of reduction. For instance, using trifluoroacetic acid (TFA) as a catalyst allows for the selective conversion of 3-aryl substituted furans into their corresponding 2,5-dihydrofurans. nih.gov If a stronger acid like triflic acid (TfOH) is used, the reaction can proceed to full reduction, yielding tetrahydrofuran products. nih.gov A 2,4-disubstituted furan has been shown to be cleanly reduced to the corresponding dihydrofuran derivative using this methodology. nih.gov

The proposed mechanism for this reduction involves the protonation of the furan ring to form an oxocarbenium cation. nih.gov This cation is then reduced at the 2-position by the silane (B1218182) (e.g., triethylsilane), resulting in the 2,5-dihydrofuran (B41785) product. nih.gov The use of hexafluoroisopropanol (HFIP) as a solvent is key to stabilizing the intermediates and preventing polymerization side reactions. nih.gov

Selective reduction can also lead to partially hydrogenated products like 2,5-dihydroxymethylfuran or fully hydrogenated compounds such as 2,5-bis(hydroxymethyl)tetrahydrofuran from appropriate furan precursors. specialchem.com

Nucleophilic Processes and Substitutions

The furan ring is an electron-rich aromatic heterocycle. pearson.com This high electron density makes it highly reactive towards electrophiles but generally unreactive towards nucleophiles. pearson.compearson.com Therefore, classical nucleophilic aromatic substitution (SNAr), which typically requires an electron-deficient aromatic ring, does not readily occur on an unactivated furan core like that in this compound. chemistrysteps.com

SNAr reactions proceed via an addition-elimination mechanism, where a nucleophile attacks the ring to form a stable anionic intermediate (a Meisenheimer complex). nih.gov This process is facilitated by the presence of strong electron-withdrawing groups (like a nitro group) positioned ortho or para to a good leaving group (like a halide). chemistrysteps.comresearchgate.net The this compound molecule lacks both a strong electron-withdrawing group and a suitable leaving group, making it a poor substrate for this reaction type.

While direct nucleophilic substitution on the furan ring is unfavorable, nucleophilic attack can be relevant in other contexts:

On Substituents: If the butyl or phenyl groups were to contain functionalities susceptible to nucleophilic attack (e.g., a carbonyl group), reactions could occur at those sites without affecting the furan ring itself.

In Organometallic Chemistry: The furan ring can be involved in reactions with organometallic reagents, but these often proceed through mechanisms other than direct SNAr, such as metalation followed by reaction with an electrophile.

In contrast to furan, six-membered heterocycles like pyridine, which are electron-deficient, are activated towards nucleophilic aromatic substitution, especially if a leaving group is present at the 2- or 4-position. youtube.com

Functionalization of the Heteroaromatic Nucleus

Functionalization of the furan nucleus in a molecule like this compound primarily involves electrophilic aromatic substitution (EAS). The furan ring is significantly more reactive than benzene in EAS reactions. pearson.com The oxygen atom in the ring enhances the electron density, making it highly susceptible to attack by electrophiles. pearson.com

For substituted furans, the position of attack is directed by the existing substituents. In this compound, the two available positions for substitution are C3 and C5.

Position 5 (α-position): This position is generally the most reactive site in 2-substituted furans for electrophilic attack. researchgate.net The alkyl group at C2 is an activating group that directs incoming electrophiles to the adjacent C5 position. The stability of the carbocation intermediate formed by attack at C5 is greater due to more effective delocalization of the positive charge involving the oxygen atom. pearson.comstudy.com

Position 3 (β-position): This position is less reactive than C5. The phenyl group at C4 will also influence the reactivity, but attack at the α-position (C5) is typically favored.

Common electrophilic substitution reactions that can be used to functionalize the furan nucleus include:

Halogenation: Reaction with mild halogenating agents (e.g., bromine) can introduce a halogen at the 5-position. pearson.com

Nitration and Sulfonation: These reactions often require milder conditions than those used for benzene to avoid degradation of the furan ring.

Friedel-Crafts Acylation: This reaction, using an acid chloride and a Lewis acid catalyst, introduces an acyl group, typically at the 5-position. youtube.com

Transition metal-catalyzed cyclization reactions are also a powerful method for constructing functionalized furan rings from simpler starting materials. nih.gov

C-H Functionalization Strategies

C-H functionalization represents a modern and highly efficient strategy for modifying organic molecules by directly converting a carbon-hydrogen bond into a new carbon-carbon or carbon-heteroatom bond, avoiding the need for pre-functionalized substrates. umich.edu This approach is particularly attractive for its atom economy. researchgate.net

For the this compound core, C-H functionalization would target the C-H bonds on the furan ring, primarily at the C3 and C5 positions. Transition metal catalysis is the cornerstone of these strategies. fairlamb.group

Palladium-Catalyzed Reactions: Palladium catalysts are widely used for the C-H arylation of furan derivatives. researchgate.net For a 2-substituted furan, this functionalization typically occurs selectively at the 5-position. researchgate.net For example, the palladium-catalyzed C-H arylation of 2-benzylfuran (B12535769) can be directed to either the C3 or C5 position by modulating the bimetallic catalyst system. nih.gov Heck-type insertion has been proposed as a possible mechanism for the palladium-catalyzed C-H arylation of furans that possess an electron-withdrawing group. youtube.com

Rhodium-Catalyzed Reactions: Rhodium(III) catalysts can be used for regioselective C-H activation and annulation to build more complex structures onto the furan core. researchgate.net

Iron-Catalyzed Reactions: Iron complexes have been shown to catalyze the C-H activation/borylation of furans, which introduces a versatile boryl group onto the ring, typically at the 5-position for 2-substituted furans. nih.gov This borylated intermediate can then be used in subsequent cross-coupling reactions.

Silver-Mediated Reactions: Silver species can mediate the oxidative C-H/C-H functionalization of 1,3-dicarbonyl compounds with terminal alkynes to construct polysubstituted furans in a single step. acs.org

The general mechanism for many of these transformations involves a sequence such as concerted metalation-deprotonation, oxidative addition, or Heck-type insertion, followed by reductive elimination to form the product and regenerate the active catalyst. youtube.com The regioselectivity is a key challenge and is often controlled by the directing effects of existing substituents or by externally added directing groups. nih.gov

| Catalyst System | Furan Substrate Type | Reaction Type | Position of Functionalization | Reference |

|---|---|---|---|---|

| Palladium | Benzofuran | Homocoupling / Arylation | C2 | researchgate.net |

| Iron | Furan / Substituted Furans | Borylation | C2 (for furan), C5 (for 2-substituted furans) | nih.gov |

| Palladium / NIXANTPHOS | 2-Benzylfuran | Arylation | C3 or C5 (depending on conditions) | nih.gov |

| Rhodium(III) | Pyrazole-substituted furans | Annulation | Site directed by pyrazole (B372694) group | researchgate.net |

| Silver | Formed in situ from 1,3-dicarbonyls and alkynes | Oxidative C-H/C-H functionalization | Leads to polysubstituted furans | acs.org |

Computational Chemistry and Theoretical Studies of 2 Butyl 4 Phenylfuran

Electronic Structure Analysis

Detailed analysis of the electronic structure of 2-Butyl-4-phenylfuran, which is crucial for understanding its reactivity, stability, and potential applications, remains to be performed. The following subsections outline the key areas where computational research is needed.

Geometry Optimization

The foundational step in any computational study is the optimization of the molecule's geometry to find its most stable three-dimensional structure. This process involves calculating the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule. For this compound, such data is not currently available. A representative table of the kind of data that would be generated is shown below for illustrative purposes.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Value |

|---|---|---|

| Bond Length | C2-C3 | --- |

| C4-C5 | --- | |

| C-O | --- | |

| Bond Angle | C2-C3-C4 | --- |

| C3-C4-C5 | --- | |

| Dihedral Angle | C5-O-C2-C3 | --- |

(Note: The values in this table are placeholders as no experimental or theoretical data has been found.)

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic properties and reactivity. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and the energy required for electronic excitation. A smaller gap generally indicates higher reactivity. As of now, the HOMO and LUMO energies for this compound have not been reported.

Table 2: Illustrative Frontier Molecular Orbital Data for this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | --- |

| LUMO Energy | --- |

| HOMO-LUMO Gap | --- |

(Note: The values in this table are placeholders as no computational data has been found.)

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions, providing insights into potential sites for chemical reactions. An MEP map for this compound has not been generated or published.

Comparison with Crystallographic Structures

To validate the accuracy of computational models, theoretical geometry is often compared with experimental data obtained from X-ray crystallography. However, there are no published crystallographic structures for this compound to facilitate such a comparison.

Vibrational Analysis and Spectroscopic Assignments

Theoretical vibrational analysis predicts the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational frequencies and their corresponding modes, scientists can assign the peaks observed in experimental spectra to specific molecular motions, such as stretching and bending of bonds. This information is invaluable for the structural characterization of a compound. For this compound, a theoretical vibrational analysis has not been reported.

Table 3: Example of Theoretical Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

|---|---|

| --- | C-H stretching |

| --- | C=C stretching (furan ring) |

| --- | C-O-C stretching |

| --- | C-H bending |

(Note: The values in this table are placeholders as no computational data has been found.)

Photochemical Pathways and Atmospheric Reactivity (General Furan (B31954) Research)

Computational studies on furan and its derivatives provide critical insights into their behavior in the atmosphere. While specific photochemical data for this compound is not extensively available, general research on the furan ring system elucidates the likely pathways of its atmospheric degradation. The presence of double bonds within the furan ring makes these compounds susceptible to rapid degradation in the troposphere, primarily initiated by reactions with hydroxyl (OH) radicals during the daytime and nitrate (NO₃) radicals at night. acs.orgresearchgate.net

The atmospheric oxidation of furans is a significant contributor to the formation of secondary organic aerosols. researchgate.net Theoretical calculations, often employing high-level quantum chemistry methods, have been instrumental in mapping the complex reaction mechanisms. acs.orgnih.gov

The primary initiation step involves the addition of an OH radical to the furan ring, predominantly at the C2 or C5 positions, which have the highest electron density. acs.orgnih.govpixel-online.net This addition forms a chemically activated adduct radical. acs.orgnih.govresearchgate.net This highly energetic intermediate can follow several pathways:

Stabilization: The adduct can be stabilized through collisions with other atmospheric molecules. acs.orgresearchgate.net

Ring-Opening: The adduct can undergo isomerization by breaking a C-O bond, leading to the formation of unsaturated 1,4-dicarbonyl compounds. acs.orgnih.govresearchgate.net

Ring-Retaining Pathways: The stabilized radical can react with molecular oxygen (O₂) to form ring-retaining products like 5-hydroxy-2-furanone compounds. acs.orgnih.govresearchgate.net

Table 1: Key Atmospheric Reaction Pathways for Furans Initiated by OH Radicals

| Reaction Step | Description | Primary Products | Computational Methods Used |

|---|---|---|---|

| Initiation | Addition of OH radical to the C2/C5 position of the furan ring. | Chemically activated furan-OH adduct radical. | Quantum Chemistry (e.g., UMP2, RHF-UCCSD(T)-F12a). acs.org |

| Ring-Opening | Isomerization of the adduct radical via C-O bond cleavage. | Unsaturated 1,4-dicarbonyl compounds. | RRKM-Master Equation (RRKM-ME) calculations. nih.gov |

| Ring-Retaining | Reaction of the stabilized adduct radical with O₂. | 5-hydroxy-2-furanone and other compounds with epoxide, ester, and carbonyl groups. | Quantum Chemistry calculations. acs.orgnih.gov |

| H-Abstraction | Abstraction of a hydrogen atom from alkyl substituents by OH radicals. | Furan-derived radicals and water. | Density Functional Theory (DFT). researchgate.net |

Computational Catalysis Studies Relevant to Furan Synthesis

The synthesis of substituted furans often involves metal-catalyzed reactions, and computational chemistry plays a vital role in elucidating reaction mechanisms and designing more efficient catalysts. researchgate.netmdpi.commdpi.com While specific computational catalysis studies for this compound are not prominent, research on the synthesis of other substituted furans provides a relevant framework.

Computational approaches, particularly Density Functional Theory (DFT), are used to:

Model Reaction Intermediates and Transition States: Calculations can map the potential energy surface of a catalytic cycle, identifying the structures of intermediates and the energy barriers of transition states. osti.gov

Understand Catalyst-Substrate Interactions: Theoretical studies can clarify how substrates like alkynes, ketones, or biomass-derived molecules adsorb onto and interact with the active sites of a metal catalyst. mdpi.commdpi.com

Predict Catalyst Activity and Selectivity: By comparing the energy profiles for different potential pathways, computational models can predict which products are favored and guide the design of catalysts that enhance selectivity for the desired furan derivative. mdpi.com

For example, in the synthesis of p-xylene from 2,5-dimethylfuran and ethylene catalyzed by zeolites, a combined Quantum Mechanics/Molecular Mechanics (QM/MM) model was used to detail the reaction mechanism. osti.gov The study identified the rate-limiting step (Diels-Alder cycloaddition) and explored pathways leading to byproducts. Such computational insights are crucial for optimizing reaction conditions to maximize the yield of the target product. osti.gov Similarly, in the hydrogenation of furfural to produce other valuable chemicals, DFT calculations have been used to understand how furfural adsorbs onto different metal surfaces, which in turn determines the reaction pathway and product selectivity. mdpi.com

These computational strategies are directly applicable to understanding and optimizing the synthesis of complex furans like this compound, which may be formed through cross-coupling reactions or other metal-catalyzed pathways. researchgate.net

Table 2: Role of Computational Studies in Catalytic Furan Synthesis

| Catalytic Strategy | Typical Reactants | Role of Computational Chemistry | Key Computational Findings |

|---|---|---|---|

| Paal-Knorr Synthesis | 1,4-Dicarbonyl compounds | Elucidating the mechanism of acid-catalyzed cyclization and dehydration. | Determining protonation sites and energy barriers for cyclization. |

| Metal-Catalyzed Cross-Coupling | Alkynes, aldehydes, ketones | Modeling oxidative coupling and C-H functionalization steps on catalyst surfaces. researchgate.net | Identifying stable intermediates and predicting regioselectivity. |

| Biomass Conversion | Furfural, 5-Hydroxymethylfurfural (HMF) | Investigating hydrogenation, hydrogenolysis, and dehydration mechanisms on various catalysts (e.g., Ni, Co, Au). researchgate.netmdpi.comfrontiersin.org | Explaining catalyst activity based on substrate adsorption energies and reaction barriers. mdpi.com |

| Diels-Alder Cycloaddition | Dienes (including furans) and dienophiles | Calculating activation energies for cycloaddition and subsequent dehydration steps within catalyst pores (e.g., zeolites). osti.gov | Predicting rate-limiting steps and the influence of catalyst structure on reaction rates. osti.gov |

Theoretical Insights into Reaction Mechanisms

Theoretical studies provide fundamental insights into the intrinsic reactivity of the furan ring, which is essential for understanding the behavior of substituted derivatives like this compound. The reactivity of furan is governed by its aromatic character and the influence of the electronegative oxygen atom.

One of the most important reactions of furans is electrophilic aromatic substitution. Computational studies have been crucial in explaining the observed regioselectivity of this reaction. Furan undergoes electrophilic substitution much more readily than benzene (B151609) and preferentially at the C2 (or α) position. pearson.comchemicalbook.com

Theoretical models explain this preference by analyzing the stability of the carbocation intermediate (also known as the sigma complex or arenium ion) formed upon the attack of an electrophile. quora.comstudy.com

Attack at C2: When an electrophile attacks the C2 position, the resulting positive charge is delocalized over three atoms, leading to three significant resonance structures. This extensive delocalization results in a more stable intermediate. chemicalbook.comquora.com

Attack at C3: In contrast, attack at the C3 position results in a carbocation where the positive charge is delocalized over only two atoms, leading to only two significant resonance structures. This intermediate is less stable and therefore has a higher energy of activation for its formation. chemicalbook.comquora.com

Molecular orbital calculations and electrostatic potential maps corroborate these findings, showing that the C2 and C5 positions are more electron-rich and thus more susceptible to electrophilic attack. pixel-online.net In this compound, the C5 position would be the most likely site for electrophilic substitution, as the C2 position is already occupied by the butyl group. The phenyl group at C4 would also influence the electron distribution in the furan ring.

| C3 (or C4) | 2 | Less Stable chemicalbook.comquora.com | Higher activation energy, disfavored pathway. |

Spectroscopic Characterization and Structural Elucidation Techniques for 2 Butyl 4 Phenylfuran

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of 2-Butyl-4-phenylfuran. By analyzing the chemical shifts, signal multiplicities, and coupling constants in both proton (¹H) and carbon-13 (¹³C) spectra, a complete structural assignment can be achieved.

The ¹H NMR spectrum of this compound provides precise information about the electronic environment of each proton in the molecule. The spectrum is characterized by distinct signals corresponding to the protons on the furan (B31954) ring, the phenyl ring, and the butyl side chain.

The protons of the monosubstituted phenyl ring typically appear as a complex multiplet in the downfield aromatic region. The two furan protons are distinct, with the proton at the 5-position appearing at a lower field than the proton at the 3-position due to the influence of the adjacent oxygen atom. The butyl group protons exhibit characteristic multiplicities based on their neighboring protons: a triplet for the terminal methyl group, a sextet for the adjacent methylene (B1212753) group, a quintet for the next, and a triplet for the methylene group directly attached to the furan ring.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|

| ~7.5 - 7.6 | Multiplet | - | 2 aromatic protons (ortho to furan) |

| ~7.3 - 7.4 | Multiplet | - | 2 aromatic protons (meta to furan) |

| ~7.2 - 7.3 | Multiplet | - | 1 aromatic proton (para to furan) |

| ~7.45 | Doublet | ~1.0 | Furan H-5 |

| ~6.50 | Doublet | ~1.0 | Furan H-3 |

| ~2.70 | Triplet | ~7.5 | -CH₂- (alpha to furan) |

| ~1.65 | Sextet | ~7.5 | -CH₂- (beta to furan) |

| ~1.40 | Quintet | ~7.5 | -CH₂- (gamma to furan) |

Note: Predicted values are based on typical chemical shifts for substituted furans and aromatic compounds and may vary based on solvent and experimental conditions.

The ¹³C NMR spectrum, typically recorded with broadband proton decoupling, displays a single peak for each unique carbon atom in this compound. This technique is invaluable for confirming the total number of carbon atoms and identifying the nature of each carbon (e.g., aromatic, olefinic, aliphatic). chemistrysteps.com

The spectrum is expected to show ten signals in the aromatic/olefinic region (four for the furan ring and six for the phenyl ring, though some may overlap) and four signals in the aliphatic region for the butyl chain. The carbons of the furan ring attached to the oxygen (C2 and C5) are the most deshielded among the heterocyclic carbons. oregonstate.edu The carbon attached to the butyl group (C2) and the carbon attached to the phenyl group (C4) will appear as quaternary signals, which are often of lower intensity. chemistrysteps.comoregonstate.edu

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~155 - 160 | Furan C-2 |

| ~140 - 145 | Furan C-5 |

| ~130 - 135 | Phenyl C-1 (ipso) |

| ~128 - 130 | Phenyl C-3/C-5 (meta) |

| ~127 - 129 | Phenyl C-4 (para) |

| ~124 - 126 | Phenyl C-2/C-6 (ortho) |

| ~120 - 125 | Furan C-4 |

| ~105 - 110 | Furan C-3 |

| ~28 - 32 | -CH₂- (alpha to furan) |

| ~25 - 29 | -CH₂- (beta to furan) |

| ~22 - 24 | -CH₂- (gamma to furan) |

Note: Predicted values are based on typical chemical shifts and may vary based on solvent and experimental conditions.

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, advanced 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. It would show correlations between adjacent protons within the butyl chain (e.g., between the α-CH₂ and β-CH₂ protons) and potentially a weak long-range coupling between the furan protons at C3 and C5.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom. It is used to definitively assign the carbon signals based on the already assigned proton signals. For example, the proton signal at ~2.70 ppm would correlate with the carbon signal at ~28-32 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is crucial for establishing the connectivity between different parts of the molecule. Key expected correlations would include:

A correlation from the α-CH₂ protons of the butyl group to the C2 and C3 carbons of the furan ring.

A correlation from the ortho-protons of the phenyl ring to the C3 and C4 carbons of the furan ring.

A correlation from the furan H-3 proton to the ipso-carbon of the phenyl ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. utdallas.edu

The IR spectrum of this compound would display characteristic absorption bands that confirm the presence of the aromatic ring, the furan ring, and the aliphatic butyl chain. maricopa.edu

C-H Stretching: Aromatic C-H stretching vibrations typically appear as a group of weak to medium bands just above 3000 cm⁻¹ (e.g., 3030-3100 cm⁻¹). vscht.cz Aliphatic C-H stretches from the butyl group will be observed as stronger bands just below 3000 cm⁻¹ (typically in the 2850-2960 cm⁻¹ range). libretexts.org

C=C Stretching: Aromatic C=C in-plane stretching vibrations give rise to several characteristic bands of variable intensity in the 1450-1600 cm⁻¹ region. amazonaws.com The furan ring also contributes absorptions in this region.

C-O-C Stretching: The stretching vibration of the C-O-C bond within the furan ring is expected to produce a strong absorption band in the fingerprint region, typically around 1000-1200 cm⁻¹.

Out-of-Plane (OOP) Bending: The C-H out-of-plane bending vibrations are highly characteristic of the substitution pattern on the aromatic and furan rings and appear in the 690-900 cm⁻¹ region. amazonaws.com A strong band around 750-770 cm⁻¹ and another near 690 cm⁻¹ would be expected for the monosubstituted phenyl group.

Table 3: Predicted IR Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3030 - 3100 | C-H Stretch | Aromatic (Phenyl & Furan) |

| 2850 - 2960 | C-H Stretch | Aliphatic (Butyl) |

| ~1600, ~1585, ~1500, ~1450 | C=C Stretch | Aromatic Ring |

| 1000 - 1200 | C-O-C Stretch | Furan Ring |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. For this compound (C₁₄H₁₆O), the molecular weight is 200.28 g/mol .

In electron ionization mass spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and various fragment ions. The fragmentation pattern is a molecular fingerprint that can be used for identification and structural confirmation. wikipedia.org

The molecular ion peak (M⁺˙) at m/z = 200 would be expected to be prominent due to the stability conferred by the aromatic systems. The fragmentation of aromatic compounds often involves cleavage at the benzylic position. whitman.eduyoutube.com A major fragmentation pathway for this compound would be the cleavage of the C-C bond beta to the furan ring (a "benzylic-like" position), resulting in the loss of a propyl radical (•CH₂CH₂CH₃) to form a stable cation at m/z = 157. Further fragmentation could involve the loss of the entire butyl chain or fragmentation of the furan and phenyl rings themselves.

Table 4: Predicted Major Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

|---|---|

| 200 | [C₁₄H₁₆O]⁺˙ (Molecular Ion) |

| 157 | [M - C₃H₇]⁺ (Loss of propyl radical) |

| 143 | [M - C₄H₉]⁺ (Loss of butyl radical) |

| 129 | [C₁₀H₉]⁺ (Phenylfuran fragment) |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with high accuracy and precision. Unlike unit-resolution mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) of an ion to four or more decimal places. This capability allows for the calculation of a unique elemental formula, distinguishing between compounds that may have the same nominal mass.

For this compound (C₁₄H₁₆O), HRMS provides an experimental mass that can be compared against a theoretical (calculated) exact mass. The molecular formula is confirmed if the measured mass is within a narrow tolerance (typically < 5 ppm) of the calculated mass. The exact mass is calculated by summing the masses of the most abundant isotopes of the constituent elements (e.g., ¹²C, ¹H, ¹⁶O). missouri.edu

The primary ion observed in HRMS for this compound would be the protonated molecule, [M+H]⁺, or the molecular ion, [M]⁺˙, depending on the ionization technique used (e.g., Electrospray Ionization or Electron Ionization). The high resolving power of the instrument allows for the unambiguous determination of the compound's elemental formula, a critical first step in structural elucidation. youtube.comcopernicus.org

| Parameter | Description | Expected Value for C₁₄H₁₆O |

|---|---|---|

| Molecular Formula | The elemental composition of the molecule. | C₁₄H₁₆O |

| Calculated Exact Mass ([M]⁺˙) | The theoretical monoisotopic mass of the molecular ion. epfl.ch | 200.12012 u |

| Calculated Exact Mass ([M+H]⁺) | The theoretical monoisotopic mass of the protonated molecule. | 201.12792 u |

| Required Mass Accuracy | The acceptable deviation between measured and calculated mass. | < 5 ppm |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing insights into the electronic transitions within a molecule. The absorption of UV-Vis radiation excites electrons from lower-energy orbitals (typically π bonding or non-bonding orbitals) to higher-energy anti-bonding orbitals (π*). up.ac.za This technique is particularly useful for identifying and quantifying compounds containing chromophores, which are parts of a molecule that absorb light.

The structure of this compound contains two key chromophores: the furan ring and the phenyl ring. The furan ring itself exhibits a strong π → π* transition at approximately 200-210 nm. The phenyl group shows a primary absorption band around 204 nm and a weaker, "forbidden" secondary band around 255 nm. shimadzu.com

When these two aromatic systems are conjugated, as in 4-phenylfuran, a bathochromic shift (a shift to longer wavelengths) of the absorption maxima is expected. This is due to the extended π-electron system, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). shimadzu.com The butyl group at the 2-position is an alkyl substituent and acts as an auxochrome, which may cause a small additional bathochromic shift. Therefore, the UV-Vis spectrum of this compound is predicted to show characteristic absorption bands at wavelengths longer than those of isolated furan and benzene (B151609). msu.edu

| Chromophore | Typical λmax (nm) | Predicted λmax for this compound (nm) | Electronic Transition |

|---|---|---|---|

| Furan | ~208 | ~270-290 | π → π* |

| Benzene | ~255 shimadzu.com |

X-ray Diffraction Analysis (for Furan Derivatives)

For a compound like this compound, single-crystal X-ray diffraction analysis would reveal the solid-state structure, confirming the connectivity of the atoms and providing precise geometric parameters. The analysis would determine the planarity of the furan and phenyl rings and the dihedral angle between them, which describes their relative orientation. researchgate.net

Furthermore, this technique elucidates the intermolecular interactions that govern how the molecules pack together in the crystal lattice. These can include van der Waals forces, C-H···π interactions, or π-π stacking interactions between the aromatic rings of adjacent molecules. nih.gov Although a crystal structure for this compound is not publicly available, data from other phenyl-substituted furan derivatives can provide insight into the expected structural features. For instance, in related structures, the furan and phenyl rings are often not coplanar. researchgate.net The butyl chain would likely adopt a low-energy, staggered conformation.

| Structural Parameter | Description | Illustrative Expected Value (based on similar furan derivatives) |

|---|---|---|

| Furan C-O Bond Length | The distance between carbon and oxygen atoms in the furan ring. | ~1.36-1.37 Å |

| Furan C=C Bond Length | The distance between the double-bonded carbons in the furan ring. | ~1.34-1.35 Å |

| Furan C-C Bond Length | The distance between the single-bonded carbons in the furan ring. | ~1.43-1.45 Å |

| C(furan)-C(phenyl) Bond Length | The length of the bond connecting the two aromatic rings. | ~1.46-1.48 Å |

| Dihedral Angle (Furan-Phenyl) | The twist angle between the planes of the furan and phenyl rings. researchgate.net | 10-50° |

Chemical Reactivity and Functionalization of the 2 Butyl 4 Phenylfuran Core

Ring Functionalization Strategies

Modification of the furan (B31954) nucleus is a primary avenue for elaborating the 2-butyl-4-phenylfuran structure. The inherent reactivity of the furan ring, particularly at the C5 position, which is the sole remaining unsubstituted α-position, allows for a variety of transformations.

Direct C-H Activation and Functionalization

Direct C-H activation has emerged as a powerful and atom-economical tool for forging new carbon-carbon bonds. nih.gov In the context of substituted furans, palladium-catalyzed direct arylation is a particularly effective method for introducing aryl substituents onto the furan ring without the need for pre-functionalization like halogenation or lithiation. acs.orgresearchgate.net

For this compound, the most reactive site for C-H activation is the C5 position, which is adjacent to the furan's oxygen atom and activated by the C2-butyl group. acs.org Palladium catalysts, often in combination with specialized ligands, can selectively cleave the C5-H bond and mediate coupling with various aryl halides. Research on 2-n-butylfuran has demonstrated high selectivity for 5-arylation, indicating that the C3 and C4 positions are significantly less reactive in this type of transformation. acs.orgmdpi.com This regioselectivity is crucial for predictably synthesizing 2,4,5-trisubstituted furan derivatives.

The reaction typically involves a palladium(II) catalyst, a base, and a high-boiling point solvent. The choice of catalyst, ligand, and base can significantly influence the reaction's efficiency and yield. mdpi.com

| Catalyst System | Arylating Agent | Base | Solvent | Typical Yield | Reference |

|---|---|---|---|---|---|

| [PdCl(η³-C₃H₅)]₂ / Tedicyp | 4-Bromoacetophenone | AcONa | DMAc | High | acs.org |

| PEPPSI-type Pd(II) complexes | 4-Bromoacetophenone | KOAc | DMAc | High | mdpi.com |

| Pd(OAc)₂ | Aryl Iodides | AgF | DMSO | Moderate to Good | |

| Pd/C | Benzenesulfonyl Chlorides | - | - | Good | nsf.gov |

Regioselective Substitution on the Furan Ring

Beyond C-H activation, classical organometallic methods provide reliable pathways for the regioselective functionalization of the furan ring. The most prominent of these is directed ortho-metalation, specifically lithiation. The acidity of protons on a furan ring follows the order C2/C5 > C3/C4. In this compound, the C2 and C4 positions are blocked, making the C5 proton the most acidic and thus the primary site for deprotonation by a strong base like n-butyllithium (n-BuLi).

This regioselective lithiation generates a potent nucleophile, 2-butyl-4-phenyl-5-lithiofuran, which can react with a wide range of electrophiles to install various functional groups exclusively at the C5 position. This method offers a high degree of predictability and control for synthesizing 2,4,5-trisubstituted furans.

| Electrophile Class | Specific Reagent | Introduced Functional Group |

|---|---|---|

| Alkylating Agents | Iodomethane (CH₃I) | Methyl (-CH₃) |

| Carbonyl Compounds | Acetaldehyde (CH₃CHO) | Hydroxyethyl (-CH(OH)CH₃) |

| Carbonyl Compounds | N,N-Dimethylformamide (DMF) | Formyl (-CHO) |

| Halogenating Agents | 1,2-Dibromoethane | Bromo (-Br) |

| Silylating Agents | Trimethylsilyl chloride (TMSCl) | Trimethylsilyl (-Si(CH₃)₃) |

| Carboxylating Agents | Carbon Dioxide (CO₂) | Carboxylic Acid (-COOH) |

Introduction of Diverse Substituents via Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable in modern organic synthesis for creating C-C and C-heteroatom bonds. mdpi.com To apply these methods to this compound, a "handle"—typically a halogen or a triflate group—must first be installed on the furan ring. This is readily achieved via the regioselective lithiation at C5 followed by quenching with a suitable halogenating agent (e.g., C₂Br₂Cl₄, I₂) to yield 2-butyl-5-halo-4-phenylfuran. This halogenated intermediate becomes a versatile substrate for numerous cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction pairs the halogenated furan with an organoboron reagent, such as a boronic acid or ester, to form a new C-C bond. wikipedia.orglibretexts.org It is widely used to synthesize biaryl compounds and conjugated systems. mdpi.com By employing various aryl- or vinylboronic acids, a diverse range of substituents can be introduced at the C5 position of the furan core. organic-chemistry.org

Heck Reaction: The Heck reaction couples the halo-furan with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.org This reaction is highly valuable for introducing alkenyl side chains, providing a route to more complex and extended molecular architectures. acs.orgnih.govnih.gov

| Reaction Name | Coupling Partner | Catalyst (Typical) | Resulting Structure at C5 |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic Acid (Ar-B(OH)₂) | Pd(PPh₃)₄ | Aryl Group (-Ar) |

| Heck | Alkene (R-CH=CH₂) | Pd(OAc)₂ | Alkenyl Group (-CH=CH-R) |

| Sonogashira | Terminal Alkyne (R-C≡CH) | PdCl₂(PPh₃)₂ / CuI | Alkynyl Group (-C≡C-R) |

| Stille | Organostannane (R-SnBu₃) | Pd(PPh₃)₄ | Alkyl/Aryl/Vinyl Group (-R) |

| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃ / Ligand | Amino Group (-NR₂) |